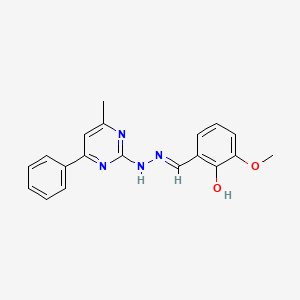![molecular formula C21H22N2O3S B6127205 4-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B6127205.png)
4-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide involves its ability to inhibit the activity of various enzymes and proteins. In cancer cells, it inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammation is reduced by inhibiting the activity of the protein NF-κB, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide are dependent on the specific application and concentration used. In cancer cells, it induces apoptosis or programmed cell death. Inflammation is reduced by inhibiting the production of cytokines and chemokines. As a fungicide and insecticide, it disrupts the cell membrane and inhibits the activity of various enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide in lab experiments include its stability, solubility, and ability to inhibit the activity of various enzymes and proteins. However, the limitations include its potential toxicity and the need for further studies to determine its optimal concentration and application.
Orientations Futures
There are several future directions for the study of 4-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide. These include further studies on its potential applications in medicine, agriculture, and material science. Additionally, studies on its potential toxicity and optimal concentration and application are needed. Finally, the development of new synthesis methods and modifications of the compound may lead to improved properties and potential applications.
Conclusion:
In conclusion, 4-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide is a chemical compound that has shown promising results in various scientific research applications. Its ability to inhibit the activity of various enzymes and proteins makes it a potential candidate for the development of new drugs, fungicides, and insecticides. Further studies are needed to determine its optimal concentration and application, as well as its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-tert-butylbenzenesulfonylhydrazide in the presence of a catalyst. The resulting compound has a yellow color and is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
4-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a dye and as a component in organic solar cells.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-21(2,3)16-9-11-17(12-10-16)27(25,26)23-22-14-19-18-7-5-4-6-15(18)8-13-20(19)24/h4-14,23-24H,1-3H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNATXTYGJKODD-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{1-[(2-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6127128.png)
![4-[(3-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B6127140.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B6127147.png)
![diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6127152.png)


![N-(2,4-dichlorophenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6127161.png)
![2-{1-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127170.png)
![1-[3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6127171.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6127179.png)
![2-[1-(4-fluorobenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127184.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(4-methoxyphenyl)acetamide trifluoroacetate](/img/structure/B6127185.png)
![1,9-dimethyl-N-(3-morpholin-4-ylpropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6127206.png)